3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane
CAS No.: 2320146-96-9
Cat. No.: VC6191404
Molecular Formula: C16H21NO2
Molecular Weight: 259.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320146-96-9 |
|---|---|
| Molecular Formula | C16H21NO2 |
| Molecular Weight | 259.349 |
| IUPAC Name | (3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methylphenyl)methanone |
| Standard InChI | InChI=1S/C16H21NO2/c1-11-5-3-4-6-15(11)16(18)17-12-7-8-13(17)10-14(9-12)19-2/h3-6,12-14H,7-10H2,1-2H3 |
| Standard InChI Key | ZLVUMJXXGQMYTH-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The molecular formula of 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane is C₁₆H₂₁NO₂, with a molecular weight of 259.3434 g/mol . Its SMILES notation, COC1CC2CCC(C1)N2C(=O)c1ccccc1C, encodes the bicyclic scaffold, methoxy group, and 2-methylbenzoyl moiety (Figure 1) .
| Property | Value |
|---|---|
| CAS Number | 2320146-96-9 |
| Molecular Formula | C₁₆H₂₁NO₂ |
| Molecular Weight | 259.3434 g/mol |
| SMILES | COC1CC2CCC(C1)N2C(=O)c1ccccc1C |
Figure 1: Key molecular descriptors of 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane .
Structural Features
The 8-azabicyclo[3.2.1]octane core is a bridged bicyclic system featuring a nitrogen atom at position 8. This scaffold is structurally analogous to tropane alkaloids like cocaine and atropine, which exhibit central nervous system (CNS) activity . The 3-methoxy group introduces steric and electronic effects, potentially influencing receptor binding, while the 2-methylbenzoyl substituent at position 8 adds lipophilicity, which may enhance blood-brain barrier permeability . Comparative analysis with methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 112574-77-3) reveals shared bicyclic topology but distinct functionalization patterns .
Synthesis and Manufacturing
Synthetic Pathways
A patented process for substituted 8-azabicyclo[3.2.1]octan-3-ols provides a foundational methodology for synthesizing derivatives like 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane . Key steps include:
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Condensation of Amines: Reacting a primary amine (e.g., benzylamine) with 2,5-dimethoxytetrahydrofuran and acetone dicarboxylic acid to form a tropinone intermediate .
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Lithiation and Acylation: Treating the intermediate with alkyl lithium reagents and acylating agents (e.g., 2-methylbenzoyl chloride) to introduce substituents at position 8 .
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Methoxy Group Incorporation: Etherification or nucleophilic substitution to install the methoxy group at position 3, followed by purification via recrystallization .
This route avoids unstable reagents like nortropinone hydrochloride, improving scalability and cost-efficiency .
Physicochemical Properties
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